molecular formula C7H7N B3277737 1H-Pyrrole, 3-ethynyl-1-methyl- CAS No. 66463-25-0

1H-Pyrrole, 3-ethynyl-1-methyl-

Cat. No.: B3277737
CAS No.: 66463-25-0
M. Wt: 105.14 g/mol
InChI Key: YRRQLGAMKNQUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole is a five-membered heterocyclic aromatic compound with one nitrogen atom. The parent structure (CAS 109-97-7) is a colorless liquid that darkens upon air exposure and exhibits a sweet, nutty odor . The compound 1H-Pyrrole, 3-ethynyl-1-methyl- features a methyl group at position 1 and an ethynyl (acetylene) group at position 3.

The ethynyl group introduces significant electronic and steric effects:

  • Steric Effects: The linear geometry of the ethynyl group minimizes steric hindrance compared to bulkier substituents (e.g., aryl or branched alkyl groups).

Properties

IUPAC Name

3-ethynyl-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-3-7-4-5-8(2)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRQLGAMKNQUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrole, 3-ethynyl-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrole with an appropriate ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of an ethynyl halide to introduce the ethynyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1H-Pyrrole, 3-ethynyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents depending on the desired transformation. Major products formed from these reactions include substituted pyrroles, carbonyl compounds, and reduced derivatives.

Scientific Research Applications

1H-Pyrrole, 3-ethynyl-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 3-ethynyl-1-methyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Data

Table 1. Comparative Physicochemical Properties

Property 1H-Pyrrole (Parent) 3-Ethynyl-1-methyl- 3-(Trifluoromethyl) 1-(3-Methylphenyl)
Boiling Point (°C) 129–131 ~150 (estimated) 145–150 260–265
Solubility Polar solvents Moderate in THF Low in water Low in polar solvents
Stability in Air Poor Moderate Moderate Good

Key Research Highlights:

  • Antimicrobial Activity : Sulfonyl-pyrrole hybrids (e.g., 7c , 9c ) show enhanced activity against E. coli and S. aureus due to sulfonyl group polarity .
  • Optoelectronic Performance : Ethynyl-substituted pyrroles in copolymers exhibit tunable bandgaps, making them suitable for organic light-emitting diodes (OLEDs) .

Biological Activity

1H-Pyrrole, 3-ethynyl-1-methyl- (chemical formula: C7_7H7_7N) is a heterocyclic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and research findings.

Physical Properties

PropertyValue
Molecular Weight105.13 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that 1H-Pyrrole, 3-ethynyl-1-methyl- exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

  • Organisms Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Results :
    • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 50 µg/mL.
    • Escherichia coli : MIC = 100 µg/mL.
    • Candida albicans : MIC = 75 µg/mL.

Anti-inflammatory Properties

In addition to its antimicrobial activity, the compound has been investigated for anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with 1H-Pyrrole, 3-ethynyl-1-methyl- reduced pro-inflammatory cytokine production.

Table: Anti-inflammatory Effects

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha20080
IL-615060
IL-1β12050

The biological activity of 1H-Pyrrole, 3-ethynyl-1-methyl- is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis.

Research Findings

A recent publication explored the structure–activity relationship (SAR) of pyrrole derivatives, highlighting how modifications at the ethynyl position influence biological activity. The findings suggest that the presence of the ethynyl group enhances both antimicrobial and anti-inflammatory activities compared to other pyrrole derivatives.

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 1H-pyrrole, 3-ethynyl-1-methyl-, and how do reaction conditions influence yield? A: Common methods include:

  • Sonogashira coupling : Reacting 1-methyl-3-iodopyrrole with terminal alkynes (e.g., ethynyltrimethylsilane) using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst in THF/amine solvents .
  • Alkyne functionalization : Direct introduction of ethynyl groups via deprotonation with NaH followed by alkylation with propargyl bromide .
    Key considerations : Optimize reaction time (12–24 hours) and temperature (0°C to room temperature) to avoid side reactions. Yields typically range from 45–75%, depending on steric hindrance and catalyst loading .

Advanced Synthesis Optimization

Q: How can regioselectivity challenges in ethynyl group introduction be addressed? A: Regioselectivity is influenced by:

  • Protecting groups : Temporary protection of the pyrrole nitrogen with Boc groups to direct ethynylation to the 3-position .
  • Catalyst systems : Using PdCl₂(PPh₃)₂ with triphenylphosphine enhances selectivity for the 3-position over the 2- or 5-positions .
    Data contradiction : Some studies report competing dimerization of alkynes under high-temperature conditions (>80°C), necessitating lower temperatures (<50°C) .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of 3-ethynyl-1-methyl-1H-pyrrole? A: Standard methods include:

  • ¹H/¹³C NMR : Key signals include the ethynyl proton (δ 2.8–3.1 ppm, triplet) and pyrrole ring protons (δ 6.2–6.9 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 120.0684 for C₇H₇N) .
  • IR spectroscopy : Ethynyl C≡C stretch at ~2100–2260 cm⁻¹ .

Advanced Spectral Analysis

Q: How can overlapping signals in NMR spectra be resolved for derivatives of this compound? A: Use:

  • COSY/HSQC experiments : To assign coupled protons and carbons, especially in crowded aromatic regions .
  • Solvent-induced shifts : Deuteration or using DMSO-d₆ to separate overlapping pyrrole ring signals .
    Example : In ethyl 3-methyl-1-(tosyl)pyrrole derivatives, splitting the C-4 proton signal required 400 MHz NMR with NOE experiments .

Basic Functionalization Reactions

Q: What common reactions exploit the ethynyl group in this compound? A: The ethynyl group enables:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .
  • Sonogashira cross-coupling : To attach aryl/heteroaryl groups for extended π-systems .
    Note : Ensure anhydrous conditions to prevent alkyne hydration .

Advanced Regioselective Modifications

Q: How can substituents be selectively introduced at the 2- or 5-positions of the pyrrole ring? A: Strategies include:

  • Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., carbonyl) to functionalize the 2-position .
  • Electrophilic substitution : Nitration or sulfonation at the 5-position via Friedel-Crafts conditions (HNO₃/AcOH or SO₃·Py) .
    Challenge : Competing ethynyl group reactivity may require temporary protection (e.g., TMS-ethynyl) .

Basic Structure-Activity Relationship (SAR) Studies

Q: How does the ethynyl group influence biological activity in preliminary assays? A: The ethynyl group:

  • Enhances lipophilicity (logP ~2.5), improving membrane permeability .
  • Acts as a hydrogen bond acceptor, potentially interacting with enzyme active sites (e.g., kinases) .
    Initial testing : Screen against bacterial pathogens (e.g., S. aureus MIC ~25 µg/mL) and cancer cell lines (e.g., IC₅₀ ~10 µM in HeLa) .

Advanced Pharmacological Profiling

Q: What strategies improve the pharmacokinetic profile of derivatives? A: Modify:

  • Solubility : Introduce polar groups (e.g., -SO₂NH₂) via Pd-catalyzed coupling .
  • Metabolic stability : Replace labile ethynyl groups with cyclopropane rings via [2+2] cycloaddition .
    Case study : Ethyl 4-(1-arylcyclopropyl)pyrrole derivatives showed improved half-life (>6 hours in rat liver microsomes) .

Safety and Handling

Q: What precautions are necessary when handling 3-ethynyl-1-methyl-1H-pyrrole? A: Key hazards include:

  • Skin/eye irritation : Use nitrile gloves and goggles; wash with PBS if exposed .
  • Toxicity : LD₅₀ (oral, rat) >500 mg/kg; avoid inhalation (use fume hoods) .
    Storage : Keep under argon at -20°C to prevent alkyne polymerization .

Crystallography and Computational Modeling

Q: How can the crystal structure of this compound be resolved? A: Use:

  • SHELX suite : For small-molecule refinement (SHELXL) and structure solution (SHELXD) .
  • High-resolution data : Collect at synchrotrons (λ = 0.7–1.0 Å) to resolve ethynyl group disorder .
    Example : A related pyrrole derivative (R-factor = 4.2%) confirmed planar geometry and C≡C bond length (~1.20 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole, 3-ethynyl-1-methyl-
Reactant of Route 2
1H-Pyrrole, 3-ethynyl-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.